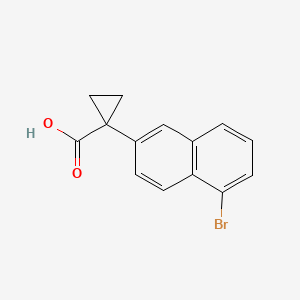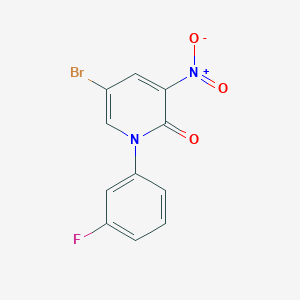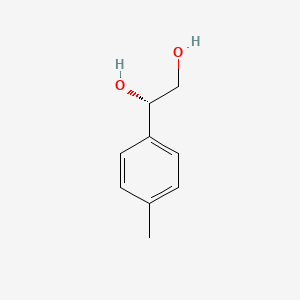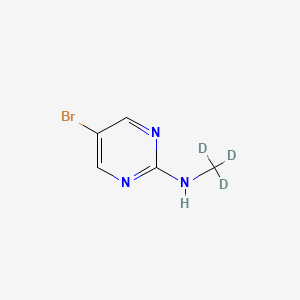
5-Bromo-2-(methyl-d3-amino)-pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(methyl-d3-amino)-pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl-d3-amino group at the 2nd position of the pyrimidine ring. It is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-Bromo-2-(methyl-d3-amino)-pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Bromination: The bromination of the pyrimidine ring is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5th position.
Amination: The introduction of the methyl-d3-amino group at the 2nd position is achieved through a nucleophilic substitution reaction. This involves the reaction of the brominated pyrimidine with a suitable amine source, such as methylamine, under basic conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
5-Bromo-2-(methyl-d3-amino)-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the amino group can be oxidized to form nitro derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(methyl-d3-amino)-pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving nucleic acids and protein interactions due to its structural similarity to nucleotides.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(methyl-d3-amino)-pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the context of its use. For example, it may interact with nucleic acids or proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-(methyl-d3-amino)-pyrimidine can be compared with other similar compounds, such as:
2-Amino-5-bromopyrimidine: Lacks the methyl-d3 group, which may affect its reactivity and biological activity.
5-Bromo-2-methylaminopyrimidine: Similar structure but without the deuterium labeling, which can influence its stability and interactions.
5-Chloro-2-(methyl-d3-amino)-pyrimidine: Substitution of bromine with chlorine, leading to different chemical and physical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the deuterium-labeled methyl group, which can provide insights into reaction mechanisms and biological interactions.
Eigenschaften
CAS-Nummer |
1185316-10-2 |
|---|---|
Molekularformel |
C5H6BrN3 |
Molekulargewicht |
191.04 g/mol |
IUPAC-Name |
5-bromo-N-(trideuteriomethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C5H6BrN3/c1-7-5-8-2-4(6)3-9-5/h2-3H,1H3,(H,7,8,9)/i1D3 |
InChI-Schlüssel |
UDQGIOYIJKRLFH-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC1=NC=C(C=N1)Br |
Kanonische SMILES |
CNC1=NC=C(C=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


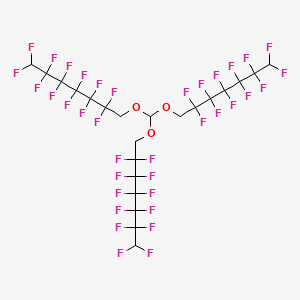
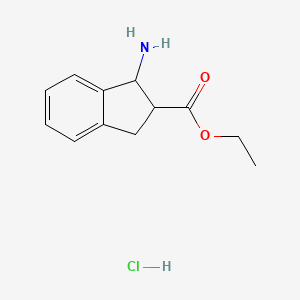


![1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone](/img/structure/B12085978.png)


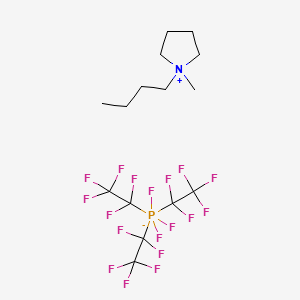

![(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B12086014.png)
